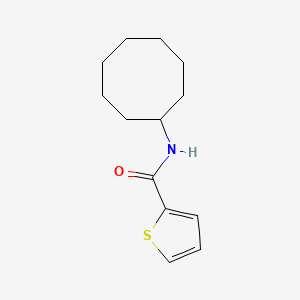![molecular formula C21H25N3O B5539770 N-[2-(dimethylamino)-4-quinolinyl]tricyclo[3.3.1.0~3,7~]nonane-1-carboxamide](/img/structure/B5539770.png)
N-[2-(dimethylamino)-4-quinolinyl]tricyclo[3.3.1.0~3,7~]nonane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Introduction The compound of interest belongs to a class of chemicals known for their significant synthetic and pharmacological potential. Its derivatives, including various quinoline and naphthyridine carboxamides, are explored for their potential in medicinal chemistry, especially as inhibitors and therapeutic agents.
Synthesis Analysis The synthesis of this compound is usually based on multistep chemical procedures that involve the formation of key intermediates and subsequent cyclization reactions. Methods might include adaptations of the Pfitzinger synthesis, followed by thermal decarboxylation and coupling with dimethylamino compounds, as demonstrated in the preparation of related quinoline derivatives (Deady et al., 1997).
科学的研究の応用
Anticancer Activity
N-[2-(dimethylamino)-4-quinolinyl]tricyclo[3.3.1.03,7]nonane-1-carboxamide and its derivatives have been extensively studied for their potential anticancer properties. Research by Deady et al. (2003) explored the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, demonstrating their potent cytotoxic properties against various cancer cell lines, including murine leukemia and human Jurkat leukemia cell lines. Some compounds in this series displayed significant in vivo efficacy against colon 38 tumors in mice, highlighting their therapeutic potential in cancer treatment (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Matiaids et al. (2013) conducted a study focusing on the synthesis, X-ray crystallographic study, and biological evaluation of coumarin and quinolinone carboxamides as anticancer agents. The structure of N-[2-(dimethylamino) ethyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide was confirmed, and these compounds showed promising results in inhibiting cancer cell growth (Matiaids, Stefanou, Athanasellis, Hamilakis, McKee, Igglessi-Markopoulou, & Markopoulos, 2013).
DNA-Intercalating Agents
The compound's derivatives have been identified as DNA-intercalating agents, which can be leveraged in antitumor treatments. Atwell et al. (1989) synthesized phenyl-substituted derivatives and evaluated their in vivo antitumor activity, demonstrating that the presence of a phenyl ring coplanar with the quinoline is necessary for effective DNA intercalation (Atwell, Baguley, & Denny, 1989).
Radioimaging Applications
Matarrese et al. (2001) explored the potential of novel quinoline-2-carboxamide derivatives as radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo using positron emission tomography (PET). This study highlights the versatility of these compounds in medical imaging and diagnostics (Matarrese, Moresco, Cappelli, Anzini, Vomero, Simonelli, Verza, Magni, Sudati, Soloviev, Todde, Carpinelli, Kienle, & Fazio, 2001).
Anticonvulsant Activity
Research by Stanton and Ackerman (1983) revealed the anticonvulsant properties of some tetracyclic indole derivatives, including compounds with N-[2-(dimethylamino)-4-quinolinyl]tricyclo[3.3.1.03,7]nonane-1-carboxamide. This indicates potential applications in the treatment of neurological disorders (Stanton & Ackerman, 1983).
Serotonin Type-3 (5-HT3) Receptor Antagonists
Research by Mahesh et al. (2011) explored the synthesis and pharmacological evaluation of quinoxalin-2-carboxamides as 5-HT3 receptor antagonists, including the use of derivatives of N-[2-(dimethylamino)-4-quinolinyl]tricyclo[3.3.1.03,7]nonane-1-carboxamide. These compounds showed promise in the management of conditions like depression, indicating their potential use in neuropsychiatric treatment (Mahesh, Devadoss, Pandey, & Yadav, 2011).
Topoisomerase Inhibitors
Deady et al. (1997) synthesized a series of tetracyclic quinoline- and quinoxalinecarboxamides to evaluate their cytotoxicities in murine human tumor cell lines. These compounds are potential topoisomerase inhibitors and exhibit cytotoxicity comparable to known inhibitors, highlighting their relevance in cancer therapy (Deady, Kaye, Finlay, Baguley, & Denny, 1997).
特性
IUPAC Name |
N-[2-(dimethylamino)quinolin-4-yl]tricyclo[3.3.1.03,7]nonane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c1-24(2)19-9-18(16-5-3-4-6-17(16)22-19)23-20(25)21-10-13-7-14(11-21)15(8-13)12-21/h3-6,9,13-15H,7-8,10-12H2,1-2H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXDCLDEVFFGEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=CC=CC=C2C(=C1)NC(=O)C34CC5CC(C3)C(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)quinolin-4-yl]tricyclo[3.3.1.03,7]nonane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

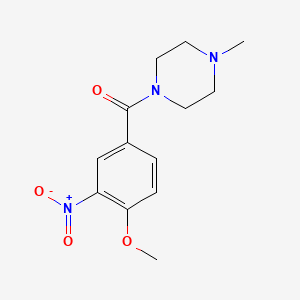
![N-(4-{3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide](/img/structure/B5539698.png)
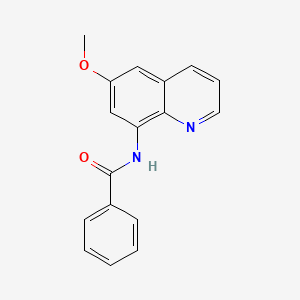
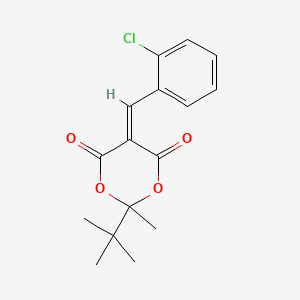
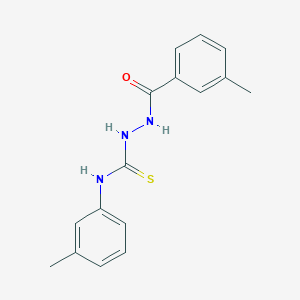
![(3S)-1-{[(3,5-dimethylbenzyl)thio]acetyl}-N,N-dimethylazepan-3-amine](/img/structure/B5539722.png)

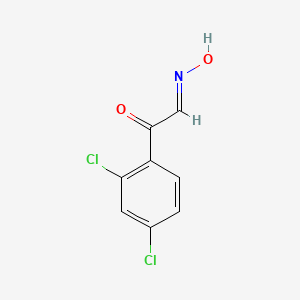
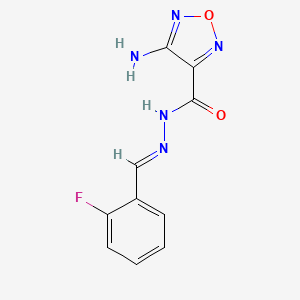

![4-methyl-6-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1,3-benzothiazol-2-amine](/img/structure/B5539771.png)

